Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a methanesulfonamide group and a piperazine ring substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylpiperazine with 4-(3-chloropropoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-methoxyphenyl)formamide: Used in various chemical syntheses and has distinct reactivity due to the formamide group.
Uniqueness
Methanesulfonamide, N-(4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is unique due to its combination of a methanesulfonamide group and a piperazine ring with a 4-methoxyphenyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
85868-60-6 |
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Molecular Formula |
C21H29N3O4S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H29N3O4S/c1-27-20-10-6-19(7-11-20)24-15-13-23(14-16-24)12-3-17-28-21-8-4-18(5-9-21)22-29(2,25)26/h4-11,22H,3,12-17H2,1-2H3 |
InChI Key |
IAIVBMQVKMKUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)NS(=O)(=O)C |
Origin of Product |
United States |
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